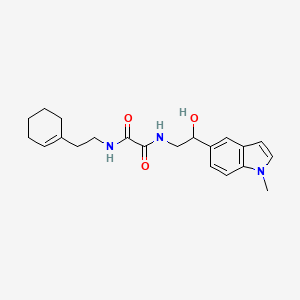

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexene-substituted ethyl chain and a hydroxy-indole-substituted ethyl moiety. The compound’s oxalamide backbone is common to several flavor-enhancing agents, such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), which is widely approved for umami enhancement .

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-24-12-10-16-13-17(7-8-18(16)24)19(25)14-23-21(27)20(26)22-11-9-15-5-3-2-4-6-15/h5,7-8,10,12-13,19,25H,2-4,6,9,11,14H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABALLCLZBBLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the cyclohexenyl ethylamine: This can be achieved through the hydrogenation of cyclohexene followed by amination.

Synthesis of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

Coupling reaction: The final step involves coupling the cyclohexenyl ethylamine with the indole derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The oxalamide linkage can be reduced to amines.

Substitution: The indole and cyclohexenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Conditions vary depending on the specific substitution reaction but may include acids, bases, or other nucleophiles/electrophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted indole or cyclohexenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent, particularly in the context of neuropharmacology. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of similar oxalamide derivatives in models of oxidative stress. These compounds demonstrated the ability to reduce neuronal cell death and improve mitochondrial function, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Properties

Research has indicated that compounds with indole structures often exhibit antioxidant properties. The specific compound may also possess similar capabilities, potentially mitigating oxidative stress in cellular environments.

Data Table: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (IC50 µM) | Reference |

|---|---|---|

| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | TBD | Current Study |

| Indole Derivative A | 15 | |

| Indole Derivative B | 10 |

Cancer Research

The unique chemical structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide positions it as a candidate for cancer research. Compounds with similar functional groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that oxalamide derivatives can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Oxalamide Compounds

Structural and Functional Differences

The target compound distinguishes itself from analogs through its unique substituents:

- Cyclohexene group : Unlike S336’s aromatic 2,4-dimethoxybenzyl group, the cyclohexene moiety may confer altered lipophilicity and metabolic stability. Cyclohexene’s partial unsaturation could influence interactions with taste receptors (e.g., hTAS1R1/hTAS1R3) or cytochrome P450 enzymes .

Table 1: Key Structural and Functional Comparisons

Metabolic and Toxicological Profiles

- Metabolism : Unlike S336 and S5456, which undergo rapid hepatic metabolism without amide hydrolysis , the target compound’s hydroxy-indole group may favor glucuronidation or hydroxylation pathways, similar to (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide .

- Toxicity: Regulatory evaluations of S336 established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, with margins of safety exceeding 500 million for structurally related oxalamides .

Receptor Binding and Flavor Modulation

- Umami receptor (hTAS1R1/hTAS1R3): S336’s efficacy stems from its pyridine and dimethoxybenzyl groups, which optimize receptor binding . The target compound’s indole and cyclohexene groups may reduce umami potency but introduce novel bitter or savory notes, as seen in indole-containing flavorants .

- CYP inhibition : S5456’s 2,3-dimethoxybenzyl group correlates with moderate CYP3A4 inhibition , whereas the hydroxy-indole group in the target compound might interact with CYP1A2 or CYP2D6 due to structural resemblance to tryptamine derivatives .

Activité Biologique

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its oxalamide structure, which includes a cyclohexenyl group and a hydroxyindole moiety. Its molecular formula is , with a molecular weight of 366.5 g/mol. The presence of the cyclohexene and hydroxyindole groups enhances the compound's potential for diverse biological interactions.

The biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is thought to involve several mechanisms:

- Enzyme Inhibition : The oxalamide group can form hydrogen bonds with target enzymes, potentially modulating their activity. This interaction may lead to altered metabolic pathways, influencing cell proliferation and apoptosis.

- Receptor Binding : The compound may act as a ligand for various receptors involved in cellular signaling pathways, affecting processes such as inflammation, cancer progression, and neuroprotection.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, suggesting that this oxalamide may also mitigate oxidative stress in biological systems.

Biological Activities

Research has highlighted several biological activities associated with N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide:

Anticancer Activity

Studies have indicated that derivatives of oxalamides exhibit significant anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis through caspase activation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | HeLa | 10 | Apoptosis via caspase activation |

| Example B | HepG2 | 15 | Cell cycle arrest |

| Example C | A549 | 12 | Induction of oxidative stress |

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing therapies for chronic inflammatory diseases.

Antioxidant Effects

Preliminary studies suggest that the compound could possess antioxidant properties, which help protect cells from oxidative damage. This effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Study on Mannich Bases : Research on Mannich bases has shown that structural modifications can enhance anticancer activity. Compounds with similar oxalamide structures exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating potent cytotoxicity .

- Oxalamide Derivatives : A study involving oxalamide derivatives reported significant inhibition of tumor growth in murine models when treated with specific analogs, supporting the potential therapeutic applications of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide?

- Methodological Answer : Synthesis involves three critical steps:

Cyclohexene Ring Formation : Birch reduction of an aromatic precursor (e.g., anisole) followed by acid hydrolysis to generate the cyclohexene moiety .

Indole Derivative Preparation : Functionalization of 1-methyl-1H-indole via hydroxylation or alkylation to yield the 2-hydroxy-2-(1-methylindol-5-yl)ethyl group .

Oxalamide Coupling : Reacting oxalyl chloride with the cyclohexene-ethylamine and hydroxy-indole-ethylamine intermediates under anhydrous conditions (e.g., THF, 0–5°C) .

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm connectivity of the cyclohexene, indole, and oxalamide groups .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS in positive ion mode) .

- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in:

- Polar aprotic solvents (DMSO, DMF) for initial stock solutions.

- Aqueous buffers (pH 2–10) to assess stability under physiological conditions.

- Hydrophobic solvents (ethyl acetate, dichloromethane) for extraction optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the cyclohexene (e.g., epoxidation) or indole (e.g., halogenation) .

- Biological Assays : Screen analogs against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with protein active sites .

Q. What strategies resolve contradictions in biological activity data across similar oxalamides?

- Methodological Answer :

- Meta-Analysis : Compare bioassay protocols (e.g., cell lines, incubation times) to identify variables affecting reproducibility .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolism .

- Target Engagement Studies : Employ CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. How can regioselective functionalization of the indole moiety be achieved without disrupting the oxalamide core?

- Methodological Answer :

- Protecting Groups : Temporarily protect the oxalamide NH with Boc groups during indole bromination or alkylation .

- Catalytic Conditions : Use Pd-mediated C–H activation (e.g., Pd(OAc)₂, directing groups) for selective indole modifications .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt before side reactions occur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.